3-Chloro-2-fluorobenzoylacetonitrile

Description

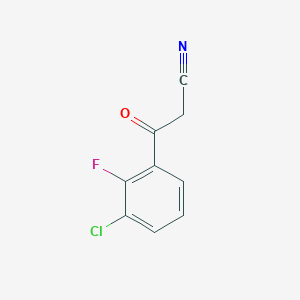

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClFNO |

|---|---|

Molecular Weight |

197.59 g/mol |

IUPAC Name |

3-(3-chloro-2-fluorophenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C9H5ClFNO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2 |

InChI Key |

KATWYNUQOFLYGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Fluorobenzoylacetonitrile and Analogues

Classical Approaches to Substituted Benzoylacetonitriles

Traditional methods for the synthesis of benzoylacetonitriles primarily rely on condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry.

Condensation Reactions Involving Halogenated Benzoic Acid Derivatives and Acetonitrile (B52724) Equivalents

A direct and common method for the synthesis of β-ketonitriles is the condensation of a carboxylic acid derivative, such as an ester or an acid chloride, with an acetonitrile equivalent. In the context of 3-chloro-2-fluorobenzoylacetonitrile, this would involve a derivative of 3-chloro-2-fluorobenzoic acid.

One plausible route involves the conversion of 3-chloro-2-fluorobenzoic acid to its more reactive acid chloride, 3-chloro-2-fluorobenzoyl chloride. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with the anion of acetonitrile. The acetonitrile anion is typically generated in situ using a strong base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). The nucleophilic attack of the acetonitrile anion on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of the chloride leaving group, yields the desired this compound.

Alternatively, an ester derivative such as ethyl 3-chloro-2-fluorobenzoate can be used. The reaction of this ester with the acetonitrile anion, generated by a strong base, would proceed via a nucleophilic acyl substitution mechanism to afford the target β-ketonitrile. This approach is a variation of the Claisen condensation.

A general representation of this condensation is shown below:

Scheme 1: General Condensation Reaction for Benzoylacetonitrile (B15868) Synthesis

While a specific documented synthesis for this compound via this method was not found in the reviewed literature, the synthesis of analogous benzoylacetonitriles is well-established. For instance, the synthesis of 4-fluorobenzoylacetonitrile (B105857) has been reported by reacting methyl 4-fluorobenzoate (B1226621) with acetonitrile in the presence of a base like sodium metal. This method can result in high purity and good yields.

Claisen Condensation and Related Enolate Chemistry for Acylacetonitrile Formation

The Claisen condensation is a powerful tool for the formation of β-keto esters and, by extension, β-ketonitriles. The reaction involves the condensation of two ester molecules or an ester and another carbonyl compound in the presence of a strong base. When an ester is reacted with a nitrile, the product is a β-ketonitrile.

For the synthesis of this compound, a mixed Claisen condensation between an ester of 3-chloro-2-fluorobenzoic acid (e.g., ethyl 3-chloro-2-fluorobenzoate) and acetonitrile would be employed. A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate acetonitrile, forming a nucleophilic enolate-like species. This anion then attacks the carbonyl group of the ester. The subsequent elimination of the alkoxy group (e.g., ethoxide) from the tetrahedral intermediate yields the target β-ketonitrile.

The general mechanism involves the following steps:

Deprotonation of acetonitrile by a strong base to form the acetonitrile anion.

Nucleophilic attack of the acetonitrile anion on the carbonyl carbon of the ester.

Elimination of the alkoxide leaving group to form the β-ketonitrile.

An analogous reaction, the Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with acetonitrile, has been studied. chemicalbook.com In this case, the reaction proceeded selectively at the ester group in the 2-position of the thiophene (B33073) ring. chemicalbook.com This highlights the importance of the relative reactivity of different functional groups within the starting materials.

Table 1: Examples of Bases Used in Claisen-type Condensations for β-Ketonitrile Synthesis

| Base | Reactants | Product | Reference |

| Sodium Amide | Methyl 4-fluorobenzoate and Acetonitrile | 4-Fluorobenzoylacetonitrile | CN105272883A |

| Sodium Ethoxide | Diethyl Phthalate and Ethyl Acetate (B1210297) | 1,3-Indandione (analogous cyclic β-diketone) | chemicalbook.com |

| Sodium Hydride | Dimethyl 2,3-thiophenedicarboxylate and Acetonitrile | Methyl 3-(2-cyano-1-oxoethyl)-2-thiophenecarboxylate | chemicalbook.com |

Modern Catalytic Strategies in the Synthesis of this compound

Modern organic synthesis has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions for Constructing Fluorinated and Chlorinated Aromatic Scaffolds Precursors

The synthesis of the 3-chloro-2-fluorobenzoyl scaffold, which is the precursor to the target molecule, can be achieved using transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Hiyama couplings, are powerful methods for the formation of carbon-carbon bonds in the construction of substituted aromatic rings. nih.govorgsyn.org For instance, a suitably substituted boronic acid or organotin reagent could be coupled with an aryl halide or triflate to introduce the chloro or fluoro substituents at the desired positions.

While these methods are more commonly used for creating the core aromatic structure, they can also be employed to synthesize the necessary starting materials, like 3-chloro-2-fluorobenzoic acid or its derivatives, from simpler precursors.

Another modern approach is the direct α-arylation of nitriles. This method involves the palladium-catalyzed coupling of an aryl halide with the α-position of a nitrile. In the context of this compound, this would be a less direct approach as it would involve the arylation of a pre-existing acylacetonitrile. However, it represents a modern strategy for the synthesis of substituted β-ketonitriles.

C-H Functionalization Approaches in the Context of Benzoylacetonitrile Synthesis

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy in organic synthesis. This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic routes. While direct C-H acylation of acetonitrile with a 3-chloro-2-fluorobenzoyl equivalent is a challenging transformation, related C-H activation strategies have been reported for the modification of benzoylacetonitriles.

For example, rhodium(III)-catalyzed C-H activation of pre-formed benzoylacetonitriles has been utilized in tandem cyclization reactions. While this doesn't directly synthesize the benzoylacetonitrile core, it demonstrates the feasibility of activating C-H bonds in the presence of the benzoylacetonitrile functionality, opening avenues for future synthetic designs.

Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound

The synthesis of a polysubstituted aromatic compound like this compound requires careful control of regioselectivity. The positions of the chloro and fluoro substituents on the benzene (B151609) ring are critical to the identity of the final molecule.

When synthesizing the 3-chloro-2-fluorobenzoyl precursor via electrophilic aromatic substitution, the directing effects of the existing substituents must be considered. Both fluorine and chlorine are ortho-, para-directing deactivators. The fluorine atom is a weak deactivator, while chlorine is a slightly stronger deactivator. The interplay of their electronic and steric effects will determine the position of the incoming electrophile. For example, in the chlorination of 2-fluorobenzoic acid, the incoming chloro group would be directed to the positions ortho and para to the fluorine and meta to the deactivating carboxylic acid group. The precise regiochemical outcome would depend on the specific reaction conditions.

The synthesis of this compound itself does not involve the creation of any stereocenters, so stereoselectivity is not a primary concern in the final condensation step.

Purification and Isolation Techniques for Research-Scale Production

The successful synthesis of this compound and its analogues on a research scale is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The choice of method is dictated by the physical and chemical properties of the target compound and the nature of the impurities present. Common strategies employed for the purification of substituted benzoylacetonitriles include liquid-liquid extraction, column chromatography, and recrystallization.

Following the completion of the synthesis reaction, a preliminary work-up is typically performed to isolate the crude product. This often involves quenching the reaction mixture, for instance, with an aqueous solution, followed by extraction of the organic components into a suitable solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is then washed with water and brine to remove water-soluble impurities and salts. chemicalbook.com After drying the organic phase over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, the solvent is removed under reduced pressure to yield the crude product. chemicalbook.com

For many substituted benzoylacetonitriles, which are often solids at room temperature, recrystallization is a highly effective and economical method for achieving high purity. The principle of this technique relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. mnstate.edu The selection of an appropriate solvent is often determined empirically, with common choices for aromatic ketones including ethanol (B145695), methanol, isopropanol, toluene, and mixtures such as ethyl acetate/heptane or acetone/water. reddit.com The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. Upon slow cooling, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by vacuum filtration.

In cases where recrystallization does not provide adequate purity, or if the product is an oil, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, while a mobile phase (eluent) is passed through the column. wikipedia.org For compounds like this compound, a normal-phase chromatography setup is common, where the stationary phase is polar (e.g., silica gel) and the mobile phase is a less polar solvent or a mixture of solvents. utoronto.ca The polarity of the eluent is optimized to achieve good separation between the target compound and any impurities. A gradient of solvents, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, is often employed to elute compounds with varying polarities. mdpi.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the pure product are combined and the solvent evaporated.

The following table summarizes common purification techniques and the parameters that would be considered for the purification of this compound and its analogues based on standard practices for similar compounds.

| Technique | Key Parameters | Typical Application | Notes |

| Recrystallization | Solvent System: Ethanol/Water, Isopropanol, Toluene, Ethyl Acetate/Hexane, Dichloromethane/Heptane | Purification of solid crude products. | The choice of solvent is critical and must be determined experimentally to ensure good recovery of the pure compound. |

| Column Chromatography | Stationary Phase: Silica Gel, Alumina | Purification of oils or solids that are difficult to purify by recrystallization; separation of closely related analogues. | The eluent system (mobile phase) is optimized using TLC. A common system is a gradient of ethyl acetate in hexane. |

| Liquid-Liquid Extraction | Solvent: Dichloromethane, Ethyl Acetate, Diethyl Ether | Initial work-up to separate the crude product from the reaction mixture. | Used to remove water-soluble impurities, acids, or bases by washing with appropriate aqueous solutions. |

Further research into specific synthetic procedures for this compound would provide more refined details on optimized purification protocols, including specific solvent ratios for recrystallization and chromatography, and expected yields and purity levels.

Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluorobenzoylacetonitrile

Enol-Keto Tautomerism and its Influence on Reactivity

Like other β-dicarbonyl compounds, 3-Chloro-2-fluorobenzoylacetonitrile exists as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. thermofisher.commasterorganicchemistry.com This phenomenon, keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com For this specific molecule, the equilibrium lies between the ketone and the corresponding enol, where a hydroxyl group is formed adjacent to a carbon-carbon double bond.

The stability of the enol tautomer in β-dicarbonyl systems is significantly enhanced by two primary factors:

Conjugation: The C=C double bond of the enol form is in conjugation with both the aromatic ring and the nitrile group, creating an extended π-system that delocalizes electron density and increases stability. thermofisher.com

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the nitrogen atom of the nitrile group, creating a stable, quasi-six-membered ring. This internal hydrogen bonding is a significant driving force for enolization. masterorganicchemistry.com

The tautomeric equilibrium is dynamic and can be catalyzed by traces of acid or base. masterorganicchemistry.com The position of this equilibrium dictates the compound's reactivity, as the keto and enol forms possess distinct chemical properties. The enol form, for instance, behaves as a nucleophile at the α-carbon, a reactivity pattern not available to the keto form directly. masterorganicchemistry.com

| Property | Keto Tautomer | Enol Tautomer |

|---|---|---|

| Key Functional Groups | Carbonyl (C=O), Methylene (B1212753) (-CH₂-) | Hydroxyl (-OH), Alkene (C=C) |

| Primary Reactive Site | Electrophilic Carbonyl Carbon | Nucleophilic α-Carbon |

| Stabilizing Factors | Stronger C=O double bond | Extended conjugation, Intramolecular H-bonding |

Nucleophilic and Electrophilic Reactivity of the Acetonitrile (B52724) and Carbonyl Moieties

The benzoylacetonitrile (B15868) portion of the molecule contains two key electrophilic centers: the carbonyl carbon and the nitrile carbon. The carbonyl carbon is susceptible to attack by nucleophiles, a characteristic reaction of ketones. The nitrile carbon can also be attacked by strong nucleophiles.

However, the most significant aspect of the moiety's reactivity stems from the acidity of the α-hydrogens (the protons on the -CH₂- group). These protons are positioned between two electron-withdrawing groups (the carbonyl and the nitrile), which significantly increases their acidity (pKa values for β-dicarbonyls typically range from 9-13). thermofisher.com Deprotonation by a base leads to the formation of a resonance-stabilized carbanion, known as an enolate.

This enolate is a potent carbon nucleophile. The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen, which enhances its stability and modulates its reactivity. This nucleophilic character allows the compound to participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations, at the α-position.

Halogen Atom Effects on Aromatic Ring Reactivity and Substitutions

The reactivity of the benzene (B151609) ring in this compound is modulated by three substituents: the 2-fluoro group, the 3-chloro group, and the 1-benzoylacetonitrile group. The halogen atoms (F and Cl) exert two opposing electronic effects on the aromatic ring:

Resonance Effect (+R): The halogens possess lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system. libretexts.org This donation of electron density increases the electron density at the positions ortho and para to the halogen. This effect is responsible for directing incoming electrophiles to these positions. researchgate.net

For halogens, the strong, distance-dependent inductive effect generally outweighs the resonance effect, resulting in net deactivation of the ring. libretexts.org However, the resonance effect is still crucial for determining the position of substitution.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule. This mechanism is favored when an aromatic ring is substituted with a good leaving group and is activated by the presence of strong electron-withdrawing groups positioned ortho or para to that leaving group. uomustansiriyah.edu.iqlibretexts.orglibretexts.org

In this compound, the benzoylacetonitrile group at C1 is a powerful electron-withdrawing group. This group strongly activates the ortho position (C2) and the para position (C6) to nucleophilic attack.

Fluorine as a Leaving Group: The fluorine atom is located at the activated C2 position. In SNAr reactions, fluoride (B91410) is an excellent leaving group. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex). libretexts.org The high electronegativity of fluorine strongly stabilizes this intermediate, accelerating the reaction rate. Therefore, nucleophilic attack at C2, displacing the fluoride ion, is a highly probable SNAr pathway. chemistrysteps.com

Chlorine as a Leaving Group: The chlorine atom is at the C3 position, which is meta to the primary electron-withdrawing group. This position is not electronically activated for nucleophilic attack, and stabilization of the negative charge of the Meisenheimer complex is not possible. libretexts.orglibretexts.org Consequently, substitution of the chlorine atom via an SNAr mechanism is considered unlikely.

| Factor | Analysis for this compound |

|---|---|

| Electron-Withdrawing Group (EWG) | Present (Benzoylacetonitrile at C1). Activates the ring. |

| Leaving Group (LG) | Fluorine (at C2) and Chlorine (at C3). |

| Position of LG relative to EWG | Fluorine is ortho (activated). Chlorine is meta (not activated). |

| Predicted Pathway | Substitution of Fluorine at C2 by a strong nucleophile. |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. ma.edu The outcome of such a reaction on a polysubstituted ring is determined by the combined directing and activating/deactivating effects of all substituents. libretexts.org

The three substituents on the ring have the following effects:

-COCH₂CN (at C1): As a group containing a carbonyl conjugated with the ring, it is a strong electron-withdrawing group and is deactivating and a meta-director (directs to C3, C5).

-F (at C2): A halogen, it is deactivating but an ortho, para-director (directs to C1, C3).

-Cl (at C3): A halogen, it is deactivating but an ortho, para-director (directs to C2, C4, C6). wou.edu

Position C4: Directed by the chlorine atom (para). Opposed by the fluorine (meta) and the benzoylacetonitrile group (ortho).

Position C5: Directed by the benzoylacetonitrile group (meta). Opposed by the chlorine (meta) and fluorine (para).

Position C6: Directed by the chlorine atom (ortho). Opposed by the fluorine (meta) and the benzoylacetonitrile group (para).

Considering these effects, the C5 position is a likely candidate for substitution, as it is the meta position relative to the powerful benzoylacetonitrile directing group. The C4 and C6 positions are directed by the weaker halogen substituents. Steric hindrance may also play a role, potentially disfavoring attack at C6, which is ortho to the bulky benzoylacetonitrile group.

| Substituent (Position) | Reactivity Effect | Directing Effect (Positions) |

|---|---|---|

| -COCH₂CN (C1) | Strongly Deactivating | meta (C3, C5) |

| -F (C2) | Deactivating | ortho, para (C1, C3) |

| -Cl (C3) | Deactivating | ortho, para (C2, C4, C6) |

| Predicted outcome: Substitution is slow. Major product likely at C5, with possible minor products at C4 and C6. |

Cycloaddition Reactions Involving the Nitrile Functionality

The nitrile group (C≡N) in this compound can participate in cycloaddition reactions, although it is generally a less reactive participant compared to alkenes or alkynes. mdpi.com The most common type of cycloaddition involving nitriles is the [3+2] cycloaddition.

In [3+2] cycloaddition reactions, the nitrile functions as the "2" component, known as a dipolarophile. It reacts with a "3" atom component, a 1,3-dipole, to form a five-membered heterocyclic ring. uchicago.edu This class of reaction is a powerful tool for synthesizing heterocycles. mdpi.com

Examples of 1,3-dipoles that can react with the nitrile group include:

Azides (R-N₃): Reaction with the nitrile would yield a tetrazole ring.

Nitrile Oxides (R-CNO): This reaction would produce a 1,2,4-oxadiazole.

Nitrilimines (R-CN-NR'): This would lead to the formation of a 1,2,4-triazole. nih.gov

The reactivity of the nitrile group can be enhanced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the benzoyl group and the halogens may increase the electrophilicity of the nitrile carbon, potentially facilitating its reaction with certain nucleophilic 1,3-dipoles. These reactions provide a direct route to complex heterocyclic structures appended to the 3-chloro-2-fluorophenyl framework.

Pericyclic Reactions and Their Mechanistic Pathways

No scholarly articles, patents, or database entries detailing the participation of this compound in any type of pericyclic reaction, including cycloadditions, electrocyclic reactions, or sigmatropic rearrangements, could be located. Consequently, there is no available information on the mechanistic pathways, reaction conditions, yields, or stereoselectivity for such reactions involving this specific compound.

Metal-Catalyzed Transformations of this compound

Similarly, the scientific literature does not appear to contain specific examples of metal-catalyzed transformations involving this compound. This includes a lack of data for both cross-coupling reactions at its halogenated positions and the functionalization of its active methylene group.

Cross-Coupling Reactions at Halogenated Positions

There are no published studies detailing the use of this compound as a substrate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings. The relative reactivity of the chloro and fluoro substituents on the benzoyl ring of this molecule has not been experimentally investigated or reported. Therefore, no data on catalysts, ligands, reaction conditions, or product yields for these transformations are available.

Functionalization of the Active Methylene Group

The active methylene group in β-keto nitriles is a common site for a variety of chemical modifications. However, no research specifically documenting the functionalization (e.g., alkylation, acylation, condensation) of the active methylene group in this compound could be identified. As a result, there are no detailed research findings or data tables to present on this topic.

Due to the absence of specific research on this compound in these areas, it is not possible to provide the requested detailed, informative, and scientifically accurate content, including data tables. The generation of such an article would require primary research data that is not currently available in the public domain.

Derivatization and Functionalization Strategies Employing 3 Chloro 2 Fluorobenzoylacetonitrile

Synthesis of Heterocyclic Compounds from 3-Chloro-2-fluorobenzoylacetonitrile

The unique 1,3-dicarbonyl-like reactivity of the β-ketonitrile moiety in this compound makes it an excellent starting material for the construction of various heterocyclic rings.

Pyrazoles: The reaction of β-ketonitriles with hydrazines is a well-established and highly efficient method for the synthesis of 5-aminopyrazoles. This reaction proceeds through an initial condensation of the hydrazine (B178648) with the ketone carbonyl group, followed by an intramolecular cyclization involving the nitrile group. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid and often proceeds with high regioselectivity. The use of substituted hydrazines allows for the introduction of various substituents at the N1 position of the pyrazole (B372694) ring.

General Reaction Scheme for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Hydrazine Hydrate (B1144303) | 5-Amino-3-(3-chloro-2-fluorophenyl)-1H-pyrazole | Ethanol, Reflux |

| This compound | Phenylhydrazine | 5-Amino-3-(3-chloro-2-fluorophenyl)-1-phenyl-1H-pyrazole | Acetic Acid, Heat |

Pyridines: Substituted pyridines can be synthesized from this compound using various multicomponent reactions. One common approach is the Hantzsch pyridine (B92270) synthesis, or variations thereof, which involves the condensation of a β-keto compound, an aldehyde, and an ammonia (B1221849) source. In the context of this compound, it can react with an aldehyde and an active methylene (B1212753) compound in the presence of ammonium (B1175870) acetate (B1210297) to yield highly substituted pyridine derivatives.

Pyrroles: The synthesis of pyrroles from β-ketonitriles can be achieved through different strategies, such as the Knorr pyrrole (B145914) synthesis. This method typically involves the condensation of an α-amino ketone with a β-ketoester or a related compound. While not a direct one-step synthesis from this compound, its derivatives can be utilized in such synthetic pathways to construct polysubstituted pyrrole rings.

While specific examples of annulation reactions starting directly from this compound to form fused ring systems are not extensively documented in readily available literature, its chemical structure suggests potential for such transformations. For instance, derivatives of this compound could potentially undergo intramolecular cyclization reactions to form fused heterocycles. A plausible strategy would involve the introduction of a suitable functional group on the active methylene carbon, which could then react with the aromatic ring or another part of the molecule.

One potential, though not directly demonstrated, approach could be a variation of the Thorpe-Ziegler reaction. This reaction typically involves the intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis. If this compound were to be further functionalized to contain another nitrile group at an appropriate position, this methodology could be explored for the synthesis of fused ring systems.

Transformation of the Nitrile Group to Other Functionalities

The nitrile group in this compound is a valuable functional handle that can be converted into several other important chemical groups.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. Basic hydrolysis is usually carried out by refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, which initially forms the carboxylate salt, followed by acidification to yield the free carboxylic acid. Subsequent esterification of the resulting carboxylic acid with an alcohol under acidic conditions can then produce the corresponding ester.

Hydrolysis and Esterification of the Nitrile Group

| Starting Material | Reagents | Product |

| This compound | 1. NaOH (aq), Δ2. H₃O⁺ | 3-(3-Chloro-2-fluorophenyl)-3-oxopropanoic acid |

| 3-(3-Chloro-2-fluorophenyl)-3-oxopropanoic acid | Ethanol, H₂SO₄ (cat.), Δ | Ethyl 3-(3-chloro-2-fluorophenyl)-3-oxopropanoate |

The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in a suitable ether solvent like diethyl ether or tetrahydrofuran. Catalytic hydrogenation using hydrogen gas over a metal catalyst such as Raney nickel or platinum oxide is another effective method for the reduction of nitriles to amines.

Modification of the Carbonyl Group

The ketone carbonyl group in this compound is susceptible to a variety of nucleophilic addition and condensation reactions, allowing for further molecular diversification.

Standard ketone reactions such as the Knoevenagel condensation and the Wittig reaction can be employed to modify the carbonyl group. The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of a new carbon-carbon double bond. The Wittig reaction provides a versatile method for converting the carbonyl group into an alkene by reacting it with a phosphorus ylide. The nature of the ylide determines the structure of the resulting alkene.

Reductions and Oxidations

The reactivity of the keto and nitrile functional groups in this compound allows for various reduction and oxidation reactions, leading to a range of derivatives.

Reductions

The ketone group of β-ketonitriles like this compound is susceptible to reduction to form the corresponding β-hydroxy nitrile. This transformation is of significant interest as the resulting products are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. While specific studies on this compound are not extensively documented, the reduction of analogous aromatic β-ketonitriles has been achieved with high efficiency and stereoselectivity using biocatalytic methods. For instance, recombinant carbonyl reductases have been employed to catalyze the asymmetric reduction of various aromatic β-ketonitriles, yielding the corresponding (R)-β-hydroxy nitriles with excellent enantiomeric excess. This enzymatic approach is often preferred as it avoids competing side reactions that can occur with whole-cell biocatalysts.

Common chemical reducing agents can also be employed, although control of chemoselectivity and stereoselectivity can be more challenging. The choice of reducing agent would determine whether the ketone, the nitrile, or both are reduced. For instance, sodium borohydride (B1222165) would selectively reduce the ketone to a secondary alcohol, while stronger reducing agents like lithium aluminum hydride would likely reduce both the ketone and the nitrile group.

Oxidations

The oxidation of β-ketonitriles is less commonly reported than their reduction. The ketone functionality is generally resistant to oxidation without cleavage of adjacent carbon-carbon bonds, a reaction that is typically only achieved with very strong oxidizing agents and is of limited synthetic utility. However, the methylene group activated by both the ketone and the nitrile could potentially undergo oxidation under specific conditions. While direct oxidation of the benzoyl or nitrile group in this compound is not a primary derivatization strategy, oxidative conditions can be employed in the synthesis of β-ketonitriles from other precursors, such as the copper-catalyzed aerobic oxidative coupling of aromatic alcohols with acetonitrile (B52724).

Condensations with Carbonyl Reagents

The 1,3-dicarbonyl-like nature of this compound makes it an excellent substrate for condensation reactions with various carbonyl reagents, leading to the formation of a wide array of heterocyclic compounds. These reactions are fundamental in medicinal chemistry for the generation of privileged scaffolds.

Synthesis of Pyrazoles

One of the most significant applications of β-ketonitriles is in the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the case of this compound, the reaction with hydrazine hydrate would lead to the formation of a substituted aminopyrazole. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl-like centers, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Due to the unsymmetrical nature of this compound, the initial condensation can occur at either the ketone or the nitrile-derived carbon, potentially leading to two regioisomeric pyrazole products. The regioselectivity of the Knorr synthesis with unsymmetrical β-diketones is influenced by the relative reactivity of the two electrophilic centers and the reaction conditions. Generally, the more electrophilic carbonyl carbon reacts first. In this compound, the ketone carbonyl is a hard electrophile, while the nitrile carbon is also electrophilic. The outcome of the reaction with substituted hydrazines would also depend on the nature of the substituent on the hydrazine.

| Reactant | Potential Product(s) | Reaction Type |

|---|---|---|

| Hydrazine hydrate | 5-(3-chloro-2-fluorophenyl)-1H-pyrazol-3-amine or 3-(3-chloro-2-fluorophenyl)-1H-pyrazol-5-amine | Knorr Pyrazole Synthesis |

| Methylhydrazine | A mixture of 5-(3-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-3-amine and 3-(3-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine | Knorr Pyrazole Synthesis |

Synthesis of Pyrimidines

Similarly, this compound can serve as a precursor for the synthesis of pyrimidine (B1678525) derivatives through condensation with amidines, such as guanidine (B92328) or urea, in a reaction analogous to the Pinner pyrimidine synthesis. This reaction involves the [3+3] annulation of the β-ketonitrile with the N-C-N fragment of the amidine. The reaction typically proceeds via the formation of a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine.

The reaction of this compound with guanidine would be expected to yield a 2-amino-4-(3-chloro-2-fluorophenyl)-pyrimidine-5-carbonitrile. The versatility of this reaction allows for the introduction of various substituents onto the pyrimidine ring by using different substituted amidines.

| Reactant | Potential Product | Reaction Type |

|---|---|---|

| Guanidine | 2-amino-4-(3-chloro-2-fluorophenyl)pyrimidine-5-carbonitrile | Pinner-type Pyrimidine Synthesis |

| Urea | 2-hydroxy-4-(3-chloro-2-fluorophenyl)pyrimidine-5-carbonitrile | Pinner-type Pyrimidine Synthesis |

Selective Functionalization of Halogen Atoms

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound opens up avenues for selective functionalization through reactions that differentiate between the two halogens. The electron-withdrawing nature of the benzoylacetonitrile (B15868) substituent activates the aromatic ring for certain types of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. This trend is based on the bond dissociation energies of the carbon-halogen bond. Consequently, it is expected that the C-Cl bond in this compound would be preferentially activated over the much stronger C-F bond in palladium-catalyzed cross-coupling reactions.

This selective reactivity allows for the introduction of a wide range of substituents at the 3-position of the benzene (B151609) ring while leaving the fluorine atom intact. For instance, a Suzuki coupling with an arylboronic acid would yield a 3-aryl-2-fluorobenzoylacetonitrile derivative. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group at the 3-position. The use of bulky and electron-rich phosphine (B1218219) ligands is often crucial for achieving efficient coupling with aryl chlorides.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the relative reactivity of halogens in nucleophilic aromatic substitution (SNAr) is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. The benzoyl and cyano groups are strong electron-withdrawing groups, which will activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to these groups.

In this compound, both halogens are ortho to the benzoyl group. Therefore, a nucleophilic attack is plausible at both the 2- and 3-positions. However, based on the general reactivity trend in SNAr, it is anticipated that the fluorine atom would be the more facile leaving group. Thus, treatment of this compound with a nucleophile, such as an amine or an alkoxide, would likely lead to the selective displacement of the fluoride (B91410), yielding a 2-substituted-3-chlorobenzoylacetonitrile.

| Reaction Type | More Reactive Halogen | Rationale | Potential Product with a Generic Nucleophile/Coupling Partner (Nu/R) |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Chlorine | Weaker C-Cl bond is more readily cleaved by the palladium catalyst. | 3-R-2-fluorobenzoylacetonitrile |

| Nucleophilic Aromatic Substitution (SNAr) | Fluorine | Higher electronegativity of fluorine makes the attached carbon more electrophilic, facilitating nucleophilic attack. nih.govlibretexts.orgstackexchange.com | 2-Nu-3-chlorobenzoylacetonitrile |

Theoretical and Computational Studies on 3 Chloro 2 Fluorobenzoylacetonitrile

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods provide insights into the geometric arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For a molecule like 3-Chloro-2-fluorobenzoylacetonitrile, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its most stable three-dimensional structure. researchgate.netresearchgate.net This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). analis.com.my These parameters are crucial for predicting regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby providing insights into its chemical reactivity. prensipjournals.comprensipjournals.com

Ab Initio Methods for Energetic Profiles and Reactivity Descriptors

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for more precise calculations. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be employed to refine the energetic profile of this compound. researchgate.net These calculations are particularly valuable for determining accurate total energies, bond dissociation energies, and activation barriers for potential chemical reactions.

From these calculations, various reactivity descriptors can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. prensipjournals.com Such descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its chemical behavior with other related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, often in a condensed phase (e.g., in a solvent). nih.gov For this compound, MD simulations would be instrumental in exploring its conformational landscape. The molecule may possess multiple rotational isomers (conformers) due to the rotation around single bonds, and MD simulations can reveal the relative populations and energy barriers between these conformers.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between molecules of this compound or between the molecule and a solvent. nih.gov This is crucial for understanding its physical properties in solution, such as solubility and aggregation behavior. The simulations can provide detailed information on hydrogen bonding, van der Waals forces, and electrostatic interactions that govern its behavior in a realistic chemical environment.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for the experimental characterization of a compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. prensipjournals.comprensipjournals.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. prensipjournals.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted and compared with experimental spectra to confirm the proposed structure. github.io Discrepancies between predicted and experimental shifts can also provide insights into conformational dynamics or solvent effects. nih.govreddit.com

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm) based on DFT Calculations

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (aromatic) | 7.5 - 8.2 |

| CH₂ (methylene) | 4.0 - 4.5 |

| ¹³C NMR | |

| C=O (carbonyl) | 185 - 195 |

| C≡N (nitrile) | 115 - 120 |

| C-Cl (aromatic) | 130 - 135 |

| C-F (aromatic) | 155 - 165 (with C-F coupling) |

| Aromatic Carbons | 120 - 140 |

| CH₂ (methylene) | 25 - 30 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the reviewed literature.

IR Vibrational Frequencies Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities. researchgate.net These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data.

The analysis of the calculated IR spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. vscht.cz For this compound, characteristic vibrational frequencies for the C=O stretch of the benzoyl group, the C≡N stretch of the nitrile group, the C-Cl stretch, the C-F stretch, and various aromatic C-H and C-C vibrations would be predicted. researchgate.net This information is crucial for the structural confirmation and identification of functional groups within the molecule.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for Key Functional Groups of this compound (in cm⁻¹)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Stretching | 1680 - 1720 |

| C≡N | Stretching | 2220 - 2260 |

| C-Cl | Stretching | 700 - 800 |

| C-F | Stretching | 1000 - 1100 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| CH₂ | Stretching | 2850 - 2960 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the reviewed literature.

Reaction Mechanism Elucidation via Computational Chemistry

The elucidation of reaction mechanisms through computational chemistry involves the use of quantum mechanical calculations to map out the potential energy surface (PES) of a reaction. This map provides a detailed picture of the energy changes that occur as reactants are converted into products.

A critical step in understanding a reaction mechanism is the characterization of its transition state (TS). The transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Computationally, a transition state is identified as a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

For a hypothetical reaction involving this compound, density functional theory (DFT) or more advanced ab initio methods would be employed to locate the geometry of the transition state. Frequency calculations are then performed to confirm the nature of the stationary point. A genuine transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

| Parameter | Value | Method |

| Imaginary Frequency | -350 cm⁻¹ | B3LYP/6-311+G(d,p) |

| Key Bond Distance (e.g., C-Nu) | 2.1 Å | B3LYP/6-311+G(d,p) |

| Activation Energy (ΔE‡) | 25 kcal/mol | CCSD(T)/aug-cc-pVTZ |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Once a transition state is located and verified, the intrinsic reaction coordinate (IRC) is calculated. The IRC is the minimum energy path connecting the reactants, the transition state, and the products on the potential energy surface. Plotting the energy along the IRC provides the reaction profile, which clearly shows the energy barriers (activation energies) and the energies of any intermediates.

The height of the energy barrier is a crucial factor in determining the rate of a reaction. A higher barrier corresponds to a slower reaction. Advanced computational methods, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are often used to obtain highly accurate energy barrier calculations. These calculations would provide quantitative predictions of the reactivity of this compound in various chemical transformations.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity. chemrxiv.org These models are built on the principle that the structure of a molecule dictates its physical and chemical properties, including its reaction rates.

For a series of benzoylacetonitrile (B15868) derivatives, including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction. This would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the experimental or computationally determined reaction rates.

Table 2: Example of Descriptors for a QSRR Model of Benzoylacetonitrile Derivatives

| Compound | HOMO Energy (eV) | LogP | Molecular Weight | Reactivity (log k) |

| Derivative A | -6.5 | 2.1 | 180.2 | -3.5 |

| Derivative B | -6.8 | 2.5 | 195.6 | -4.1 |

| This compound | (Calculated Value) | (Calculated Value) | 200.6 | (Predicted Value) |

Note: This table illustrates the type of data used in a QSRR study. The values are hypothetical.

A successful QSRR model would allow for the rapid prediction of the reactivity of new, unsynthesized derivatives of this compound, thereby guiding experimental efforts toward molecules with desired properties. The development of such models relies on the availability of a consistent dataset of reactivity for a series of structurally related compounds. chemrxiv.org

Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorine-Containing Organic Molecules

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. enamine.net 3-Chloro-2-fluorobenzoylacetonitrile serves as an important precursor for the synthesis of a variety of these valuable fluorine-containing organic molecules. The differing reactivity of the carbon-chlorine and carbon-fluorine bonds, along with the reactivity of the acyl nitrile group, can be strategically utilized to introduce additional molecular complexity. For instance, the chlorine atom can be displaced through nucleophilic aromatic substitution reactions, while the fluorine atom often remains intact, resulting in selectively fluorinated products. The benzoylacetonitrile (B15868) portion of the molecule can undergo numerous reactions, including cyclizations and condensations, to form various heterocyclic structures.

Scaffold for Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms from the starting materials. tcichemicals.com this compound is an excellent scaffold for these types of reactions. The activated methylene (B1212753) group situated between the cyano and carbonyl groups can readily participate in Knoevenagel condensations, while the carbonyl and cyano groups can react with a variety of nucleophiles. mdpi.comrsc.org This reactivity allows for the one-pot synthesis of highly substituted and functionally rich molecules, such as polysubstituted pyridines and pyrimidines, among other heterocyclic systems.

Intermediate in the Construction of Advanced Chemical Structures

Beyond its direct application in MCRs, this compound is a key intermediate in the multi-step synthesis of advanced chemical structures with potential uses in materials science and coordination chemistry.

The structural motifs that can be accessed from this compound are highly relevant to the design of precursors for organic electronic materials. The combination of electron-withdrawing fluorine and chlorine atoms with a π-conjugated system can significantly influence the electronic properties of the resulting larger molecules. For example, it can serve as a building block for the construction of donor-acceptor type molecules, which are fundamental components in organic semiconductors. The specific substitution pattern on the aromatic ring allows for the fine-tuning of molecular orbital energy levels.

The nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group in this compound and its derivatives can act as coordination sites for metal ions. This property makes it a valuable precursor for the synthesis of ligands used in coordination chemistry. ossila.com These ligands can then be employed to construct more complex structures, such as metal-organic frameworks (MOFs). ossila.com The halogen substituents on the phenyl ring can also be used to further modify the properties of the resulting ligands and the subsequent coordination complexes, for instance, by influencing their electronic properties or by providing sites for post-synthetic modification.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that enables the creation of a diverse library of compounds from a single starting material. wikipedia.orgnih.gov this compound is particularly well-suited for such strategies due to its multiple reactive sites. By carefully selecting reaction conditions and reagents, chemists can selectively target different parts of the molecule. For example, one set of conditions might favor a reaction at the activated methylene group, while another might lead to the substitution of the chlorine atom, and a third could involve the transformation of the cyano or carbonyl group. This allows for the efficient generation of a wide range of structurally distinct molecules from a common starting point, a technique that is especially useful in medicinal chemistry and drug discovery for exploring structure-activity relationships.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro 2 Fluorobenzoylacetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR experiments are the cornerstone of structural assignment. For 3-Chloro-2-fluorobenzoylacetonitrile, ¹H, ¹³C, and ¹⁹F NMR spectra would each provide unique and complementary information.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. The spectrum of this compound is expected to show two distinct regions: the aromatic region and the aliphatic region. The three protons on the phenyl ring would appear as complex multiplets, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chloro, fluoro, and benzoyl groups. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl and nitrile groups would likely appear as a singlet further downfield due to the deshielding effects of these functionalities.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound would be expected to show nine unique signals corresponding to its nine carbon atoms. These would include signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogen substituents.

¹⁹F NMR: As this compound contains a fluorine atom, ¹⁹F NMR provides a direct and highly sensitive method for its characterization. ossila.com The spectrum would be expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to nearby protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be invaluable for confirming structural assignments.

While specific experimental data for this compound is not widely published, the NMR data for the related precursor, 3-Chloro-2-fluorobenzonitrile, provides a reference for the signals of the substituted aromatic ring. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ) ppm | Multiplicity / Comments |

| ¹H | Aromatic (C₄-H , C₅-H , C₆-H ) | 7.0 - 8.0 | Multiplets (m) |

| ¹H | Methylene (-C(=O)-CH₂ -CN) | 3.5 - 4.5 | Singlet (s) |

| ¹³C | Carbonyl (-C =O) | 180 - 195 | |

| ¹³C | Nitrile (-C N) | 115 - 125 | |

| ¹³C | Aromatic (C ₁ - C ₆) | 110 - 140 | Signals will show C-F coupling |

| ¹³C | Methylene (-C H₂-) | 40 - 50 | |

| ¹⁹F | Aromatic (-F ) | -110 to -140 | Relative to CFCl₃ standard |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In a COSY spectrum of this compound, cross-peaks would be observed between the coupled protons on the aromatic ring, allowing for the assignment of their relative positions. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For the target molecule, an HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and it would correlate each aromatic proton signal with its corresponding aromatic carbon signal.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound (C₉H₅ClFNO), the theoretical exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula. The presence of chlorine would be readily identifiable by its characteristic isotopic pattern, with a significant M+2 peak approximately one-third the intensity of the molecular ion peak.

Table 2: Calculated Exact Masses for Molecular Ions of this compound

| Ion Formula | Isotope Composition | Calculated Mass-to-Charge (m/z) |

| [M]⁺ | C₉H₅³⁵ClNO¹⁹F | 197.0044 |

| [M+2]⁺ | C₉H₅³⁷ClNO¹⁹F | 198.9995 |

| [M+H]⁺ | C₉H₆³⁵ClNO¹⁹F | 198.0122 |

| [M+Na]⁺ | C₉H₅³⁵ClNNaO¹⁹F | 220.0041 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.orgnationalmaglab.org A specific precursor ion (e.g., the molecular ion, [M]⁺) is selected, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting product ions are then analyzed. unt.edu The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the methylene group, or between the carbonyl group and the aromatic ring.

Loss of small neutral molecules: Elimination of carbon monoxide (CO), the cyano radical (•CN), or hydrogen cyanide (HCN).

Cleavage of the aromatic ring: Fragmentation of the 3-chloro-2-fluorophenyl moiety.

Analysis of these fragmentation pathways allows for the confirmation of the different structural units within the molecule and how they are connected.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide definitive information about molecular structure and connectivity, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of this compound would yield a wealth of structural information, including:

Precise bond lengths and bond angles for every atom in the molecule.

The conformation of the molecule, including the torsion angles between the aromatic ring and the benzoylacetonitrile (B15868) side chain.

Information on intermolecular interactions, such as hydrogen bonding or stacking of aromatic rings, which govern how the molecules pack together in the crystal lattice.

Although a crystal structure for this compound is not publicly available, data from structurally related compounds illustrates the detailed output of this technique. For instance, the crystallographic data for (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine, a molecule also containing a substituted chloro-aromatic ring, provides an example of the parameters determined. researchgate.net

Table 3: Example Crystal Structure Data for a Related Compound, C₁₂H₉ClFN₃ researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.120(4) |

| b (Å) | 13.823(6) |

| c (Å) | 16.480(7) |

| β (°) | 91.744(8) |

| Volume (ų) | 2304.4(17) |

| Temperature (K) | 113.15 |

Note: This data is for an illustrative compound and does not represent this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are powerful tools for identifying the various functional groups present in this compound. While direct experimental spectra for this specific compound are not widely published, a comprehensive analysis can be extrapolated from data on structurally similar benzonitrile (B105546) and benzoyl derivatives.

The key functional groups in this compound are the benzoyl group (C=O), the nitrile group (C≡N), the substituted benzene (B151609) ring, the C-Cl bond, the C-F bond, and the methylene group (-CH2-). Each of these will exhibit characteristic vibrational frequencies.

Expected Vibrational Frequencies:

The identification of these functional groups is achieved by assigning the observed bands in the FT-IR and Raman spectra to specific molecular vibrations. The expected wavenumbers for the key functional groups in this compound are summarized in the table below, based on established group frequencies and data from related compounds. nih.govorientjchem.orgnih.govorientjchem.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Nitrile (C≡N) | Stretching (ν) | 2240 - 2220 | 2240 - 2220 |

| Carbonyl (C=O) | Stretching (ν) | 1700 - 1680 | 1700 - 1680 |

| Benzene Ring (C=C) | Stretching (ν) | 1600 - 1450 (multiple bands) | 1600 - 1450 (multiple bands) |

| Methylene (-CH₂-) | Asymmetric & Symmetric Stretching (ν) | 2950 - 2850 | 2950 - 2850 |

| Methylene (-CH₂-) | Scissoring (δ) | 1470 - 1440 | 1470 - 1440 |

| C-F | Stretching (ν) | 1250 - 1020 | 1250 - 1020 |

| C-Cl | Stretching (ν) | 800 - 600 | 800 - 600 |

FT-IR and Raman spectroscopy are complementary techniques. thermofisher.com For instance, the nitrile stretch is typically strong in both FT-IR and Raman spectra. The carbonyl stretch is usually very strong and sharp in the FT-IR spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear at lower frequencies.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to provide a more detailed and accurate assignment of the vibrational modes. nih.govorientjchem.orgnih.gov

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

While this compound itself is achiral, its derivatives can be chiral if a stereocenter is introduced, for example, by substitution at the methylene group. For such chiral derivatives, chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration and enantiomeric purity. researchgate.netnih.gov

These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. For a chiral derivative of this compound, the benzoyl and substituted phenyl groups would act as the primary chromophores.

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information about the stereochemistry of a molecule, and the shape of the curve is related to the CD spectrum through the Kronig-Kramers transforms.

The application of these techniques would be crucial in the development of enantiomerically pure derivatives of this compound for applications where specific stereoisomers are required. The combination of experimental CD/ORD data with quantum chemical calculations allows for the reliable assignment of the absolute configuration of chiral molecules. nih.gov

| Technique | Principle | Information Obtained | Application to Chiral Derivatives |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Absolute configuration, conformational analysis | Determination of the stereochemistry at a newly introduced chiral center. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Absolute configuration, confirmation of CD data | Complementary to CD for assigning the absolute configuration. |

Future Research Directions and Unexplored Avenues for 3 Chloro 2 Fluorobenzoylacetonitrile

Development of Novel Green Synthetic Routes

The synthesis of β-ketonitriles traditionally involves methods that may not align with the principles of green chemistry. Future research should focus on developing sustainable and efficient pathways to 3-Chloro-2-fluorobenzoylacetonitrile. nih.gov Key areas for exploration include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One promising approach is the acylation of the acetonitrile (B52724) anion with an ester of 3-chloro-2-fluorobenzoic acid. nih.gov Green methodologies could employ inexpensive and recyclable bases like potassium tert-butoxide (KOt-Bu) in ethereal or bio-based solvents, minimizing the use of hazardous reagents. nih.govresearchgate.net Other modern synthetic strategies that warrant investigation include N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions or metal-free electrochemical methods, which can offer high efficiency and reduce waste generation. acs.orgresearchgate.net These methods avoid the need for stoichiometric strong bases or transition metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net

| Synthetic Strategy | Key Reagents/Catalysts | Potential Green Advantages | Area for Investigation |

|---|---|---|---|

| Base-Mediated Acylation | 3-chloro-2-fluorobenzoic acid ester, acetonitrile, KOt-Bu | Use of inexpensive, recyclable base; potential for bio-based solvents. nih.govresearchgate.net | Optimization of solvent-free or microwave-assisted conditions. |

| NHC-Catalyzed Coupling | 3-chloro-2-fluorobenzaldehyde, azobis(isobutyronitrile) (AIBN) | Metal-free organocatalysis; mild reaction conditions. acs.org | Development of recyclable NHC catalysts. |

| Electrochemical Synthesis | 3-chloro-2-fluoroacetophenone, cyanide source (e.g., KCN) | Avoids bulk chemical oxidants; high atom economy; driven by electricity. researchgate.net | Optimization of electrode materials and electrolyte systems for selectivity. |

Exploration of Asymmetric Catalysis in its Transformations

The ketone functionality in this compound is a prime target for asymmetric transformations, leading to valuable chiral building blocks. The asymmetric reduction of the carbonyl group would yield optically pure β-hydroxy nitriles, which are important intermediates in the synthesis of pharmaceuticals. nih.govorganic-chemistry.org

Future research should explore biocatalytic methods, such as the use of recombinant carbonyl reductase enzymes. acs.org These enzymes often exhibit exceptional enantioselectivity (high enantiomeric excess, ee) under mild, aqueous conditions, representing a highly sustainable approach to chiral synthesis. nih.govorganic-chemistry.orgresearchgate.net Complementary to this, the development of chemocatalytic methods using chiral boron hydride-based catalysts or other transition-metal complexes could provide access to either enantiomer of the corresponding β-hydroxy nitrile product. rsc.org The resulting chiral 3-(3-chloro-2-fluorophenyl)-3-hydroxypropanenitrile could then be further transformed, for instance, by hydrolysis of the nitrile group to yield optically pure β-hydroxy carboxylic acids. acs.org

| Catalytic System | Catalyst Type | Expected Product | Key Advantages |

|---|---|---|---|

| Biocatalytic Reduction | Recombinant Carbonyl Reductase (e.g., from Candida magnoliae) | (R)- or (S)-β-hydroxy nitrile | Extremely high enantioselectivity (>99% ee); mild, aqueous conditions; sustainable. acs.org |

| Chemocatalytic Reduction | Chiral Oxazaborolidine (OAB) catalyst with Borane | (R)- or (S)-β-hydroxy nitrile | Well-established methodology; predictable stereochemical outcome. rsc.org |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes with a hydrogen donor | (R)- or (S)-β-hydroxy nitrile | Operational simplicity; avoids use of high-pressure H₂ gas. |

Investigation of its Photophysical and Electrochemical Properties

The interplay of the benzoyl chromophore, the electron-withdrawing nitrile group, and the halogen substituents suggests that this compound may possess interesting photophysical and electrochemical properties. However, these have not been investigated.

Future studies should employ UV-visible absorption and fluorescence spectroscopy to characterize its electronic transitions and emissive properties. The presence of the heavy chlorine atom could potentially promote intersystem crossing, making the compound a candidate for exhibiting room temperature phosphorescence. It would be crucial to investigate how solvent polarity affects the emission spectra, as charge-transfer states may play a significant role. rsc.org Furthermore, the photochemical stability of the compound should be assessed, as halogenated aromatics can be susceptible to photodecomposition. nih.gov

Electrochemical studies, primarily using cyclic voltammetry, would reveal the reduction and oxidation potentials of the molecule. This data would provide insight into the energies of its frontier molecular orbitals (HOMO and LUMO) and its potential for application in organic electronic devices, sensors, or as an electrocatalyst. The electrochemical behavior is expected to be influenced by all functional groups present, offering a rich redox chemistry to explore. researchgate.netresearchgate.net

| Property | Experimental Technique | Information to be Gained |

|---|---|---|

| Photophysical | UV-Vis Spectroscopy, Fluorescence/Phosphorescence Spectroscopy | Absorption/emission wavelengths, quantum yields, excited state lifetimes, solvent effects. |

| Electrochemical | Cyclic Voltammetry (CV) | Redox potentials, HOMO/LUMO energy levels, electrochemical stability. |

| Computational | Density Functional Theory (DFT) | Calculated electronic structure, orbital energies, simulated spectra to support experimental findings. |

Design of Next-Generation Molecular Scaffolds Incorporating the this compound Moiety

β-Ketonitriles are exceptionally versatile intermediates for the synthesis of a wide array of heterocyclic compounds that form the core of many pharmaceuticals. rsc.orgnih.govnih.gov The this compound moiety is a prime candidate for use as a foundational scaffold in drug discovery programs. The specific halogenation pattern can influence molecular conformation, lipophilicity, and metabolic stability, while also providing vectors for forming specific halogen bonds with biological targets. mdpi.commdpi.com

Future research should focus on utilizing this compound in multicomponent reactions to generate libraries of complex molecules. For example, condensation reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reactions with amidines can produce pyrimidines. nih.gov These heterocyclic cores are prevalent in a vast range of biologically active agents. The combination of the reactive β-ketonitrile functionality with the unique electronic signature of the 3-chloro-2-fluorophenyl group could lead to the discovery of novel compounds with enhanced potency or selectivity for various enzymes and receptors. mdpi.com

| Reactant(s) | Resulting Heterocyclic Scaffold | Therapeutic Relevance |

|---|---|---|

| Hydrazine or substituted hydrazines | Pyrazoles | Anti-inflammatory, anticancer, antimicrobial agents. nih.gov |

| Guanidine (B92328) or other amidines | Pyrimidines | Antiviral, anticancer agents, kinase inhibitors. |

| Malononitrile and an aldehyde | Pyridines (via Bohlmann-Rahtz synthesis) | Cardiovascular drugs, CNS agents. |

| Primary amines and α-hydroxyketones | Pyrroles | Anticancer, antibacterial agents. nih.gov |

Advanced Spectroscopic Studies for Dynamic Processes and Intermolecular Interactions

A deeper understanding of the molecular behavior of this compound in both solution and the solid state can be achieved through advanced spectroscopic techniques.

A key area of investigation is the dynamic process of keto-enol tautomerism. nanalysis.com While the keto form is typically favored for simple ketones, β-dicarbonyl compounds can exhibit significant populations of the enol tautomer, which can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com Advanced NMR spectroscopy is the ideal tool for studying this equilibrium. researchgate.net Variable-temperature 1H NMR studies can be used to quantify the populations of both tautomers and determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the equilibrium. asu.edu

The presence of a fluorine atom provides a unique and powerful spectroscopic handle. 19F NMR is highly sensitive to the local chemical environment and can be used to probe subtle changes in conformation, tautomeric state, and intermolecular interactions. researchgate.net Furthermore, the combination of chlorine, fluorine, an aromatic π-system, and hydrogen-bond accepting groups (ketone and nitrile) creates a platform for a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds. acs.orgnih.gov These interactions are fundamental to crystal engineering and molecular recognition. Detailed studies using 2D NMR techniques (like NOESY) in solution and X-ray crystallography of suitable derivatives in the solid state would provide invaluable information on the preferred conformations and intermolecular association modes of this molecule.

| Technique | Phenomenon/Process Studied | Specific Information Obtainable |

|---|---|---|

| Variable-Temperature 1H NMR | Keto-Enol Tautomerism | Equilibrium constant (Keq), ΔG°, ΔH°, ΔS° of tautomerization. asu.edu |

| 19F NMR Spectroscopy | Local Molecular Environment | Probing electronic effects, solvent interactions, and binding events. nih.govresearchgate.net |

| 2D NMR (NOESY/ROESY) | Solution-state Conformation & Intermolecular Interactions | Through-space proton-proton proximities, identification of preferred conformers. |

| X-ray Crystallography | Solid-State Structure & Packing | Precise bond lengths/angles, solid-state conformation, visualization of halogen/hydrogen bonds and π-stacking. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products